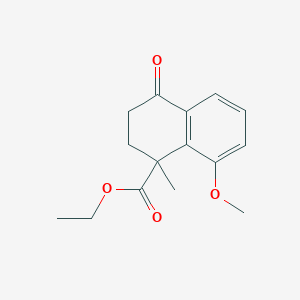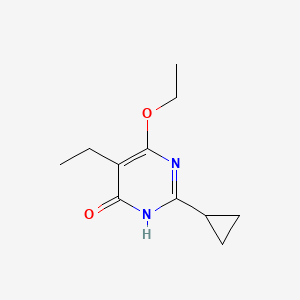
4-(2,2-Difluoroacetyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2-Difluoroacetyl)benzonitrile is an organic compound with the molecular formula C9H5F2NO It is characterized by the presence of a difluoroacetyl group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroacetyl)benzonitrile can be achieved through multiple synthetic routes. One common method involves the reaction of 4-(4,4,4-trifluoro-3-oxobutanoyl)benzonitrile with Selectfluor in acetonitrile under an inert atmosphere at 90°C for 3 hours. This is followed by the addition of water and further reaction under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves the use of alkyl benzene as a solvent, with cuprous iodide, potassium iodide, and N,N’-dimethyldiamine as composite catalysts. The reaction between 2,4-difluorobromobenzene and sodium cyanide is carried out under nitrogen protection at 100-150°C for 20-48 hours .
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Difluoroacetyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
4-(2,2-Difluoroacetyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroacetyl)benzonitrile involves its interaction with specific molecular targets. The difluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can also interact with enzymes and proteins, potentially affecting biological pathways .
Comparison with Similar Compounds
- 2,4-Difluorobenzonitrile
- 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile
- 4-(2,2-Difluoroacetyl)phenylacetonitrile
Comparison: 4-(2,2-Difluoroacetyl)benzonitrile is unique due to the presence of both a difluoroacetyl group and a nitrile group, which confer distinct chemical properties.
Properties
Molecular Formula |
C9H5F2NO |
|---|---|
Molecular Weight |
181.14 g/mol |
IUPAC Name |
4-(2,2-difluoroacetyl)benzonitrile |
InChI |
InChI=1S/C9H5F2NO/c10-9(11)8(13)7-3-1-6(5-12)2-4-7/h1-4,9H |
InChI Key |
OVYQZGCUURMXIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)

![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)








![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13101037.png)
